molecular formula C13H16N4O3S B2892032 1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795190-07-6

1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2892032
CAS No.: 1795190-07-6
M. Wt: 308.36
InChI Key: ORYBFHWUWRZRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a triazole ring, and a methoxyphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, which is known for its versatile reactivity . The methoxyphenyl group is a phenyl ring with a methoxy substituent, which can contribute to the lipophilicity and bioavailability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and triazole rings, as well as the methoxyphenyl group . The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for example, could undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The triazole ring could participate in reactions involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and triazole rings could influence its solubility, while the methoxyphenyl group could contribute to its lipophilicity .

Scientific Research Applications

Inhibitors and Biological Activities

  • Triazole derivatives have been studied for their biological activities, including acting as potent inhibitors against specific enzymes. For instance, certain isatin 1,2,3-triazoles have shown significant inhibition against caspase-3, an important enzyme in apoptosis, suggesting potential therapeutic applications in disease treatments where caspase-3 plays a crucial role (Yang Jiang & Trond Vidar Hansen, 2011).

Catalysis and Organic Synthesis

  • Triazole compounds have been utilized in catalysis and organic synthesis. A study demonstrated the efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis, which could then be used as precursors for constructing a range of valuable indole molecules, highlighting their utility in the synthesis of complex organic structures (Yanpeng Xing et al., 2014).

Anticancer Research

  • Triazole derivatives have also been explored for their potential in anticancer drug development. A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties was synthesized and showed notable cytotoxicity against various cancer cell lines, suggesting its promise as a candidate for novel anticancer drug development (S. Murugavel et al., 2019).

Chemical Synthesis and Modification

  • The versatility of triazole compounds extends to their modification and utilization in synthesizing diverse chemical structures. For example, 1-sulfonyl-1,2,3-triazoles have been reacted with allenes in the presence of a nickel(0) catalyst to produce polysubstituted pyrroles, demonstrating the adaptability of triazole compounds in chemical transformations (T. Miura et al., 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications, such as in drug discovery .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-8-6-11(10-16)17-9-7-14-15-17/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYBFHWUWRZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.